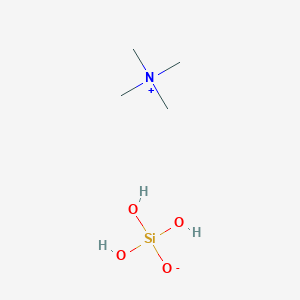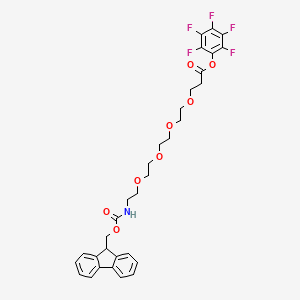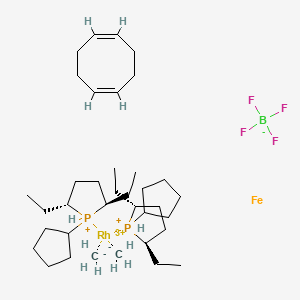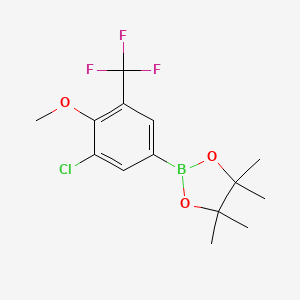
Tetramethylammonium siloxanolate, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetramethylammonium siloxanolate (TMA-Siloxanolate) is a newly developed compound with a variety of potential applications in scientific research. It is a quaternary ammonium compound consisting of four methyl groups and one siloxanolate moiety. This compound has been found to have a wide range of biological and biochemical activities, making it a promising agent for further research.
Aplicaciones Científicas De Investigación
TMA-Siloxanolate has a variety of potential applications in scientific research. It has been found to have antibacterial, antifungal, and antiviral properties, making it a promising agent for the development of new antibiotics. Additionally, it has been found to have anticoagulant activity, making it a potential agent for the treatment of thrombosis and other blood disorders. Finally, it has been shown to have anti-inflammatory activity, making it a potential agent for the treatment of inflammatory diseases.
Mecanismo De Acción
The mechanism of action of TMA-Siloxanolate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the metabolism of proteins and lipids. Additionally, it has been found to interact with cell membranes, leading to changes in their structure and function.
Biochemical and Physiological Effects
TMA-Siloxanolate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of proteins and lipids, leading to changes in their structure and function. Additionally, it has been found to interact with cell membranes, leading to changes in their structure and function. Finally, it has been shown to have anti-inflammatory activity, making it a potential agent for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of TMA-Siloxanolate in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize and is cost-effective, making it an attractive option for large-scale production. Additionally, it has a wide range of biological and biochemical activities, making it a promising agent for further research. However, the mechanism of action of TMA-Siloxanolate is not fully understood and it has been found to have a variety of side effects, making it important to consider the potential risks before using it in laboratory experiments.
Direcciones Futuras
The potential applications of TMA-Siloxanolate in scientific research are vast, and there are a number of potential future directions for further research. For example, further research could be conducted to investigate the mechanism of action of TMA-Siloxanolate and to identify potential new applications for this compound. Additionally, further research could be conducted to investigate the potential side effects of TMA-Siloxanolate and to develop methods for minimizing these side effects. Finally, further research could be conducted to investigate the potential for TMA-Siloxanolate to be used in the development of new drugs and treatments.
Métodos De Síntesis
TMA-Siloxanolate is synthesized via a two-step process. First, the siloxanolate moiety is synthesized from the reaction of a silanol and an alkyl halide. The silanol is then reacted with a quaternary ammonium salt to form the final product. This synthesis method is simple and cost-effective, making it a viable option for large-scale production.
Propiedades
IUPAC Name |
tetramethylazanium;trihydroxy(oxido)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N.H3O4Si/c2*1-5(2,3)4/h1-4H3;1-3H/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLQSUUXDIHBFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.O[Si](O)(O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H15NO4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,5S)-8-Isobutyl-8-azabicyclo[3.2.1]octan-3-one; 95%](/img/structure/B6303765.png)







![[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]methylamine trifluoroacetate; 95%](/img/structure/B6303815.png)

